3-Methoxy-6-methyl-1,2,4-triazine
Description
Properties
CAS No. |
61178-10-7 |
|---|---|
Molecular Formula |
C5H7N3O |
Molecular Weight |
125.13 g/mol |
IUPAC Name |
3-methoxy-6-methyl-1,2,4-triazine |
InChI |
InChI=1S/C5H7N3O/c1-4-3-6-5(9-2)8-7-4/h3H,1-2H3 |
InChI Key |
ZNYOMHPJDRUTIS-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(N=N1)OC |
Canonical SMILES |
CC1=CN=C(N=N1)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Properties
The substituents on the triazine ring significantly alter electronic density and reactivity. Key analogs include:
Key Insights :
- Methoxy vs. Thioether Groups: The methoxy group in this compound is less nucleophilic than the methylmercapto (-SCH₃) group in its sulfur analog, which participates in substitution reactions with phenols and thiols .
- Electron-Withdrawing Effects : Chlorine substituents (e.g., in 5-chloro derivatives) increase electrophilicity, enhancing reactivity in coupling reactions compared to methoxy-substituted triazines .
Comparative Challenges :
- Methoxy groups may require protection during synthesis due to their sensitivity to strong acids or bases, unlike sulfur or halogen substituents.
Hypotheses for this compound :
- The methoxy group’s electron-donating nature may reduce binding affinity to CYP51 compared to electron-withdrawing substituents (e.g., Cl, SCH₃) but could enhance solubility for improved pharmacokinetics.
Implications :
- Methoxy and methyl groups likely reduce toxicity compared to amino or chloro derivatives, but in vivo studies are needed for confirmation.
Preparation Methods
Cyclocondensation of Amidines with α-Ketoesters
This method involves reacting amidines with α-ketoesters to form the triazine ring. For example, methyl glyoxalate (derived from dimethyl oxalate) reacts with acetamidine under basic conditions to yield this compound. Key variables include:
- Temperature : 80–100°C for 12–24 hours.
- Solvent : Ethanol or acetonitrile.
- Catalyst : Sodium methoxide or potassium carbonate.
A representative reaction yields 68–72% product purity under optimized conditions.
Functionalization of Preformed 1,2,4-Triazine Cores
Starting with 3-chloro-6-methyl-1,2,4-triazine, methoxy groups are introduced via nucleophilic aromatic substitution (NAS). The chlorine atom at position 3 is displaced by methoxide ions in methanol under reflux.
Reaction Conditions :
Optimization of Methoxy Group Introduction
Solvent Effects on NAS Efficiency
Methanol serves as both solvent and nucleophile, but polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates. Comparative studies show:
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Methanol | 8 | 65 | 92 |
| DMF | 3 | 78 | 95 |
| THF | 12 | 58 | 89 |
Data adapted from kinetic analyses in triazine substitutions.
Temperature and Catalytic Additives
Elevating temperatures to 80°C in DMF reduces reaction time to 2 hours but risks decarboxylation. Catalytic iodide salts (e.g., KI) accelerate NAS by stabilizing transition states, improving yields to 82%.
Analytical Validation and Quality Control
Chromatographic Purity Assessment
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of 3-Methoxy-6-methyl-1,2,4-triazine, and how do reaction conditions influence product yield?
- Methodological Answer : Synthesis typically involves methoxylation of methyl-substituted triazine precursors. For example, methylation at position 6 can be achieved via nucleophilic substitution using methylating agents under controlled pH and temperature. Cyclization of semicarbazone intermediates in alkaline media is critical, requiring precise stoichiometric ratios to avoid byproducts . Optimization studies show that potassium permanganate in aqueous ammonia enhances regioselectivity for methoxy group introduction at position 3 .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and how are peak assignments validated?
- Methodological Answer : 13C NMR is pivotal, with distinct shifts for methoxy (54 ppm) and methyl-substituted carbons (152 ppm after methylation). Assignments rely on comparative analysis with simpler analogs (e.g., 3-methoxy-1,2,4-triazine) and relaxation time differences. For instance, the deshielded C3 carbon (164 ppm) exhibits longer relaxation times, confirmed through variable-temperature NMR experiments . Complementary techniques like HRMS and IR spectroscopy validate functional groups, with C-O stretching vibrations at ~1250 cm⁻¹ .
Q. What are the typical reactivity patterns of this compound in nucleophilic substitution and electrophilic addition reactions?
- Methodological Answer : The compound undergoes nucleophilic substitution at C5/C6 positions due to electron-withdrawing effects of the triazine ring. For example, amination with morpholine in ethanol at reflux yields 3-substituted derivatives, with methyl mercaptan as a byproduct . Electrophilic reactions (e.g., benzoylation) require activation via Lewis acids like AlCl3, with regioselectivity controlled by steric hindrance from the methoxy and methyl groups .
Advanced Research Questions
Q. How can researchers design Pd-catalyzed cross-coupling reactions to functionalize this compound at specific positions?
- Methodological Answer : Position-selective functionalization requires pre-activation with leaving groups (e.g., bromine at C5/C6). Sonogashira coupling with terminal alkynes using Pd(PPh₃)₄/CuI catalysts in DMF at 80°C yields ethynyl derivatives (58–87% efficiency). Regioselectivity is influenced by steric effects of substituents, as demonstrated by DFT calculations . For C5 modifications, bromination with NBS under radical conditions is recommended prior to coupling .
Q. What experimental approaches resolve contradictions in reported reaction outcomes for triazine derivatives under similar conditions?
- Methodological Answer : Contradictions often arise from competing reaction pathways. Systematic variation of solvents (DMF vs. THF), bases (K₂CO₃ vs. Et₃N), and temperature profiles is essential. For amination, mechanistic studies (e.g., radical traps or light exclusion) differentiate between SNAr and radical pathways. In situ IR monitoring tracks intermediate formation, enabling kinetic analysis .
Q. How do computational strategies predict the biological activity of this compound derivatives, and how are these validated experimentally?
- Methodological Answer : Molecular docking against targets (e.g., dihydrofolate reductase) combined with MD simulations (50 ns trajectories) predicts binding modes. QSAR models correlate Hammett σ values with antimicrobial IC₅₀ data. Experimental validation involves synthesizing top-ranked virtual hits and assessing enzyme inhibition via fluorometric assays. Discrepancies necessitate re-evaluation of protonation states using pH-dependent docking .
Q. What strategies optimize regioselective functionalization of this compound for drug discovery applications?
- Methodological Answer : Directed ortho-metalation (DoM) using lithium amides at low temperatures (-78°C) enables selective C-H activation at electron-deficient positions. Subsequent quenching with electrophiles (e.g., aldehydes) introduces substituents without disrupting the methoxy or methyl groups. Computational modeling (e.g., Fukui indices) guides site prioritization .
Tables
Table 1 : Key Spectroscopic Data for this compound
| Position | 13C NMR Shift (ppm) | Assignment Basis |
|---|---|---|
| C3 | 164 | Long relaxation time |
| Methoxy | 54 | Comparative analysis |
| C6 | 152 | Methyl deshielding |
Table 2 : Reaction Optimization for Pd-Catalyzed Coupling
| Catalyst System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄/CuI | DMF | 80 | 58–87 |
| Pd(OAc)₂/XPhos | THF | 60 | 45–62 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
